molecular formula C6H5NO2 B112166 3-Hydroxypyridine-4-carboxaldehyde CAS No. 1849-54-3

3-Hydroxypyridine-4-carboxaldehyde

Cat. No. B112166
CAS RN: 1849-54-3
M. Wt: 123.11 g/mol
InChI Key: NVLPDIRQWJSXLZ-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-4-carboxaldehyde is an organic compound that is a derivative of pyridine, with hydroxyl and aldehyde substituents . It is used for R&D purposes .


Synthesis Analysis

3-Hydroxypyridine-4-carboxaldehyde was first prepared in 1958 by oxidation of 3-hydroxy-4-pyridinemethanol with manganese dioxide . Alternative syntheses have also been reported .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypyridine-4-carboxaldehyde has been optimized using quantum chemical calculations at the DFT/B3LYP/6–311++G (d,p) level of theory . The molecular electrostatic potential (MEP) was computed using the same level of theory .


Chemical Reactions Analysis

3-Hydroxypyridine-4-carboxaldehyde exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation . It can participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxypyridine-4-carboxaldehyde have been studied using spectroscopic data and statistical methods .

Scientific Research Applications

1. Chemical Synthesis and Analysis

3-Hydroxypyridine-4-carboxaldehyde is utilized in the synthesis of novel Schiff bases derived from L-α-amino methyl esters, as reported by Perona et al. (2008). These Schiff bases, including those from amines lacking the ester function, have been characterized using NMR spectroscopy and density functional theory calculations.

2. Chiroptical Sensing and Stereochemical Analysis

The compound plays a role in chiroptical sensing for the analysis of chiral amines. Joyce, Sherer, and Welch (2014) developed a method using imine-bond formation between a chiral amine analyte and 3-hydroxypyridine-4-carboxaldehyde for enantiopurity analysis. This approach was applied to various classes of chiral amines and enabled rapid and accurate determination of enantiomeric purity in synthetic amines produced by biocatalytic transamination (Joyce, Sherer, & Welch, 2014).

3. Protein Modification Studies

Liu and Sayre (2003) investigated the potential for 3-hydroxypyridine-4-carboxaldehyde-derived 2-hydroxyaldehydes to modify proteins under physiological conditions. Their study provided insights into pathways for the modification of lysine residues in proteins, implicating significant roles in lipoxidation processes (Liu & Sayre, 2003).

4. Impact on Protonation and Chemical Shifts

Research by Sanz et al. (2009) focused on the effects of protonation on Schiff bases derived from 3-hydroxypyridin-4-carboxaldehyde. Their findings provided valuable information on protonation sites and their influence on hydroxyimino/oxoenamino tautomerism, using H, C, N NMR chemical shifts (Sanz et al., 2009).

5. Neuroprotective Activity in Biomedical Research

Jiang, Lebowitz, and Ghanbari (2006) demonstrated the neuroprotective activity of 3-hydroxypyridine-4-carboxaldehyde derivatives in vitro and in vivo. They highlighted its potential for treating neurodegenerative diseases due to its effectiveness in blocking ischemic and hypoxic neurotoxicity (Jiang, Lebowitz, & Ghanbari, 2006).

6. Enhancing Chromatographic Separation

A study by Joyce, Regalado, and Welch (2016) explored the use of 3-hydroxypyridine-4-carboxaldehyde for enhancing chromatographic separation and stereochemical analysis of chiral amines. This approach was beneficial for monitoring stereoselective biocatalytic transamination and determining the absolute configuration of enantiomeric products (Joyce, Regalado, & Welch, 2016).

Safety And Hazards

3-Hydroxypyridine-4-carboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

properties

IUPAC Name

3-hydroxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-1-2-7-3-6(5)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPDIRQWJSXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171673
Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypyridine-4-carboxaldehyde

CAS RN

1849-54-3
Record name 3-Hydroxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-formylpyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1849-54-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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